molecular formula C12H11ClO2 B7976312 4-Chloro-3-methylphenyl-(2-furyl)methanol

4-Chloro-3-methylphenyl-(2-furyl)methanol

Cat. No.: B7976312
M. Wt: 222.67 g/mol
InChI Key: XXOPTDYZNYKYMZ-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl-(2-furyl)methanol is an organic compound with the molecular formula C12H11ClO2 It is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a furan ring attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl-(2-furyl)methanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with 2-furylmethanol in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst such as boron trifluoride etherate, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl-(2-furyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: 4-Chloro-3-methylphenyl-(2-furyl)ketone

    Reduction: this compound

    Substitution: 4-Amino-3-methylphenyl-(2-furyl)methanol or 4-Thio-3-methylphenyl-(2-furyl)methanol

Scientific Research Applications

4-Chloro-3-methylphenyl-(2-furyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl-(2-furyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylphenyl-(2-thienyl)methanol
  • 4-Chloro-3-methylphenyl-(2-pyridyl)methanol
  • 4-Chloro-3-methylphenyl-(2-phenyl)methanol

Uniqueness

4-Chloro-3-methylphenyl-(2-furyl)methanol is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the presence of the chloro and methyl groups on the phenyl ring can influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

(4-chloro-3-methylphenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOPTDYZNYKYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CO2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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